2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride
CAS No.: 1251923-27-9
Cat. No.: VC3364369
Molecular Formula: C13H22Cl2N4O
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251923-27-9 |
|---|---|
| Molecular Formula | C13H22Cl2N4O |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | 2-amino-N-(6-piperidin-1-ylpyridin-3-yl)propanamide;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N4O.2ClH/c1-10(14)13(18)16-11-5-6-12(15-9-11)17-7-3-2-4-8-17;;/h5-6,9-10H,2-4,7-8,14H2,1H3,(H,16,18);2*1H |
| Standard InChI Key | MHWOTYWVUKEAGQ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CN=C(C=C1)N2CCCCC2)N.Cl.Cl |
| Canonical SMILES | CC(C(=O)NC1=CN=C(C=C1)N2CCCCC2)N.Cl.Cl |
Introduction
Chemical Properties and Structural Characteristics
2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride is classified as an amide derivative, specifically a propanamide compound with distinct structural features. The compound's essential chemical properties are summarized in Table 1.
Table 1: Chemical Properties of 2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride
| Property | Description |
|---|---|
| CAS Number | 1251923-27-9 |
| Molecular Formula | C₁₃H₂₂Cl₂N₄O |
| Molecular Weight | 321.2 g/mol |
| Chemical Classification | Propanamide derivative |
| Functional Groups | Amide, amino group, piperidine ring, pyridine moiety |
| Physical State | Solid (at standard conditions) |
| Salt Form | Dihydrochloride |
The structural architecture of this compound features several key components that contribute to its chemical behavior and potential biological activity. The piperidine ring, a six-membered nitrogen-containing heterocycle, is connected to a pyridine moiety, which creates a unique spatial arrangement that influences receptor interactions. The presence of the amino group enhances the compound's ability to form hydrogen bonds, which plays a crucial role in determining its pharmacokinetic properties and interactions with biological macromolecules . The compound exists as a dihydrochloride salt, which significantly improves its water solubility and bioavailability compared to its free base form .
Structure-Activity Relationship Considerations
The specific arrangement of functional groups within 2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride contributes to its potential pharmacological profile. The propanamide backbone provides structural rigidity while allowing for specific conformational arrangements that may facilitate binding to target receptors or enzymes. The pyridine ring, with its electron-deficient nature, can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites, while the piperidine moiety often contributes to enhanced membrane permeability in drug candidates .
Biological Activity and Pharmacological Profile
The structural features of 2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride suggest potential interactions with various biological targets. Compounds containing piperidine and pyridine moieties often demonstrate affinity for neuroreceptors and ion channels, making this compound potentially relevant for neurological and psychiatric applications .
| Application Area | Rationale | Potential Development Stage |
|---|---|---|
| Neurological Disorders | Structural similarity to known neuroactive compounds | Preclinical research |
| Psychiatric Conditions | Piperidine and pyridine moieties suggest CNS activity | Early-stage investigation |
| Pain Management | Similar compounds show analgesic properties | Structure-activity relationship studies |
| Enzyme Inhibition | Amide and amino functionalities enable specific interactions | Target identification phase |
The compound's unique structural features position it as a promising scaffold for developing more targeted therapeutic agents. The presence of the amino group provides a site for further chemical derivatization, potentially allowing for optimization of pharmacokinetic properties and receptor selectivity .
Drug Development Considerations
In drug development pipelines, compounds like 2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride often serve as lead structures that undergo medicinal chemistry optimization. The dihydrochloride salt form offers practical advantages in formulation and delivery, including:
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Enhanced aqueous solubility, facilitating pharmaceutical formulation
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Improved stability during storage compared to free base forms
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Potentially better bioavailability following oral administration
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More consistent absorption profiles across different physiological pH environments
Analytical Techniques for Characterization
Comprehensive characterization of 2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride requires multiple complementary analytical techniques to confirm its identity, assess purity, and understand its physical properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with 1H and 13C NMR being particularly valuable for confirming the presence and connectivity of functional groups. The piperidine and pyridine rings exhibit characteristic signals that aid in structural verification, while the amide and amino groups show distinctive chemical shifts and coupling patterns.
Infrared (IR) spectroscopy complements NMR data by identifying characteristic absorption bands for key functional groups:
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Amide carbonyl stretching (typically 1630-1690 cm-1)
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N-H stretching from amino groups (3300-3500 cm-1)
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C-N stretching vibrations associated with the piperidine and pyridine rings
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as a primary technique for purity assessment and quality control of 2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride. Reverse-phase HPLC with UV detection is commonly employed, often using gradient elution with acetonitrile/water mobile phases buffered to appropriate pH to account for the compound's basic nature.
Mass spectrometry (MS), frequently coupled with HPLC (LC-MS), provides definitive molecular weight confirmation and structural information through fragmentation patterns characteristic of the compound's structural components.
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